1,2-Diethynyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H5F. It is a derivative of benzene, where two ethynyl groups and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-fluorobenzene can be synthesized through various methods. One common approach involves the use of a continuous-flow double diazotization reaction. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale diazotization reactions, where safety and yield optimization are critical. The use of continuous-flow reactors can help mitigate the risks associated with exothermic reactions and improve overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, particularly at the para position.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethynyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1,2-Diethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 1,2-Diethynyl-3-fluorobenzene involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that modify the electronic properties of the benzene ring, while the fluorine atom can influence the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine atom, which makes it less reactive in electrophilic substitution reactions.
3-Fluorobenzene: Lacks the ethynyl groups, resulting in different reactivity and applications.
1,2-Diethynyl-4-fluorobenzene: The position of the fluorine atom changes the compound’s reactivity and properties
Uniqueness
1,2-Diethynyl-3-fluorobenzene is unique due to the presence of both ethynyl groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H5F |
---|---|
Molekulargewicht |
144.14 g/mol |
IUPAC-Name |
1,2-diethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |
InChI-Schlüssel |
GUWCHQZUXZVLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=CC=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.